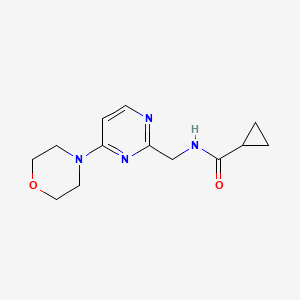

N-((4-吗啉基嘧啶-2-基)甲基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. The compound's relevance stems from its unique structure, offering avenues for studying its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthesis of structurally related compounds involves condensation reactions, cyclization, and nucleophilic substitution. For example, one study reported the synthesis of a molecule by condensation of cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2021). Another approach for synthesizing morpholine derivatives involved a green synthetic method from commercially available precursors through steps including condensation reaction, chlorination, and nucleophilic substitution (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction. These studies reveal the compound's conformation and the arrangement of molecules in the solid state, dominated by hydrogen bonds (Zhou et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide derivatives typically include cyclocondensation, nucleophilic substitution, and reactions with secondary amines to yield new derivatives with varied biological activities. For instance, cyclocondensation of specific precursors under mild conditions afforded novel derivatives characterized by their spectroscopic and microanalytical data (Karimian et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through experimental methods, including thermal analysis and crystallography studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's potential applications in drug design and material science. Molecular docking and density functional theory (DFT) studies provide insights into the compound's binding affinity and interaction mechanisms with biological targets, offering a foundation for developing new therapeutic agents (Zhou et al., 2021).

科学研究应用

氮杂环化合物的化学和生物化学

氮杂环化合物在药物化学中至关重要,因为它们在药物中的普遍存在。对美国FDA批准的药物进行分析显示,其中有相当比例含有氮杂环化合物,突显了它们在药物开发中的重要性(Vitaku, Smith, & Njardarson, 2014)。这凸显了N-((4-吗啉基嘧啶-2-基)甲基)环丙基甲酰胺在药物应用中的潜力,因为它具有吗啉和嘧啶基团,这些基团在生物活性分子中很常见。

药物传递系统

基于环糊精的纳米海绵代表了药物传递技术的前沿,提供了改善溶解性、修改药物释放曲线和增强药物化合物生物利用度的平台(Boczar & Michalska, 2022)。具有特定功能基团的化合物,如N-((4-吗啉基嘧啶-2-基)甲基)环丙基甲酰胺,可能与环糊精形成包含复合物,表明它们在创建更有效和有针对性的药物传递系统方面的实用性。

抗癌性能和毒性

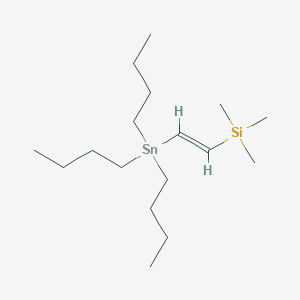

有机锡(IV)配合物的研究揭示了显著的抗癌和毒性特性,有机锡基团的结构在这些化合物的生物活性中起着关键作用(Ali, Shahzadi, & Imtiaz-ud-Din, 2018)。尽管不直接相关,对这类化合物的研究突显了基于新颖化学结构开发新的癌症治疗方法的持续兴趣。N-((4-吗啉基嘧啶-2-基)甲基)环丙基甲酰胺可能通过类比,作为合成具有潜在抗癌活性的新化合物的支架。

植物生理中的乙烯作用抑制

1-甲基环丙烯(1-MCP)以其作为乙烯作用抑制剂的作用而闻名,对延长水果和蔬菜的货架寿命具有重要意义,通过延迟成熟和衰老过程(Blankenship & Dole, 2003)。虽然N-((4-吗啉基嘧啶-2-基)甲基)环丙基甲酰胺在结构上与1-MCP有所不同,但环丙烷环的存在表明有可能在农业或采后技术中进行类似应用的研究。

作用机制

Target of Action

The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins (PGs), both of which are pro-inflammatory mediators .

Mode of Action

The compound interacts with its targets by binding to the active sites of iNOS and COX-2, forming hydrophobic interactions . This binding inhibits the production of NO at non-cytotoxic concentrations and reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells .

Biochemical Pathways

The compound affects the biochemical pathways involving the production of pro-inflammatory mediators. By inhibiting iNOS and COX-2, it reduces the production of NO and PGs, respectively . This leads to a decrease in inflammation, as these mediators are known to increase in concentration with rising inflammation .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of NO and PGs, a decrease in the mRNA expression of iNOS and COX-2, and an overall inhibition of the inflammatory response . This suggests that the compound could be a potential therapeutic strategy for inflammation-associated disorders .

属性

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c18-13(10-1-2-10)15-9-11-14-4-3-12(16-11)17-5-7-19-8-6-17/h3-4,10H,1-2,5-9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXJRWFNTHAIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=NC=CC(=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)

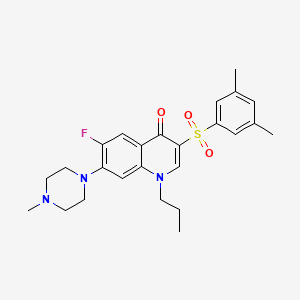

![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)

![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2496208.png)